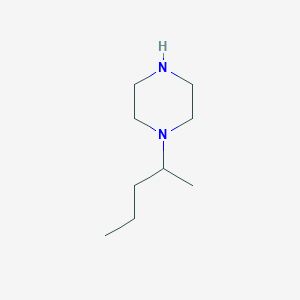

1-(2-Pentyl)piperazine

Description

Overview of Piperazine (B1678402) Scaffolds in Advanced Chemical Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and privileged scaffold in medicinal chemistry and advanced chemical research. tandfonline.comnih.govscispace.com Its prevalence stems from a combination of desirable physicochemical properties, including high water solubility, and its ability to serve as a versatile building block in the synthesis of complex molecules. tandfonline.comresearchgate.net The two nitrogen atoms within the piperazine ring can act as hydrogen bond donors and acceptors, which is crucial for molecular recognition and binding to biological targets. mdpi.com This structural feature, along with the ring's conformational flexibility, allows for the precise spatial arrangement of pharmacophoric groups, optimizing interactions with target macromolecules. tandfonline.comnih.gov

Piperazine derivatives have demonstrated a wide spectrum of biological activities, finding application as anticancer, antimicrobial, antiviral, anti-inflammatory, and antipsychotic agents. scispace.comrsc.orgbenthamdirect.com The adaptability of the piperazine scaffold allows for its incorporation into a vast array of molecular architectures, leading to the development of numerous clinically approved drugs. researchgate.netthieme-connect.com In fact, piperazine is the third most common nitrogen-containing heterocycle found in drug discovery. mdpi.comresearchgate.net Beyond pharmaceuticals, piperazine-based compounds are also utilized in the development of materials such as metal-organic frameworks (MOFs) and in catalysis. rsc.org

Rationale for Investigating Substituted Piperazines, with Emphasis on 1-(2-Pentyl)piperazine

The investigation of substituted piperazines is driven by the desire to fine-tune the pharmacological and pharmacokinetic properties of molecules. tandfonline.comresearchgate.net The introduction of substituents at the nitrogen and/or carbon atoms of the piperazine ring can significantly modulate a compound's bioactivity, selectivity, and metabolic stability. researchgate.netnih.gov While a majority of piperazine-containing drugs feature substitutions only at the nitrogen positions, recent research has focused on the C-H functionalization of the piperazine ring to access novel chemical space and enhance structural diversity. mdpi.comresearchgate.net

Historical Context of Piperazine Derivatives in Synthetic and Medicinal Chemistry Research

The journey of piperazine in medicinal chemistry began in the early 20th century, initially for the treatment of gout. researchgate.net Its anthelmintic properties were later discovered, leading to its widespread use in both human and veterinary medicine for over half a century. researchgate.net The true versatility of the piperazine scaffold, however, was unveiled as synthetic methodologies evolved. scispace.com

The development of new synthetic routes, such as palladium-catalyzed cross-coupling reactions, has greatly facilitated the creation of diverse libraries of piperazine derivatives. nih.govdigitellinc.com These advancements have allowed medicinal chemists to systematically explore the chemical space around the piperazine core, leading to the discovery of drugs for a multitude of therapeutic areas, including cancer, infectious diseases, and central nervous system disorders. rsc.orgresearchgate.netontosight.ai An analysis of drugs approved by the U.S. FDA between 2012 and 2023 revealed that 36 contain a piperazine ring system, with a significant number being anticancer agents. thieme-connect.com This highlights the enduring importance and continued evolution of piperazine chemistry in modern drug discovery and development.

Chemical and Physical Properties of this compound

The fundamental characteristics of this compound are detailed in the table below, providing a snapshot of its identity and key physical properties.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C9H20N2 | sigmaaldrich.comguidechem.com |

| Molecular Weight | 156.27 g/mol | sigmaaldrich.com |

| CAS Number | 82499-96-5 | sigmaaldrich.comguidechem.com |

| Physical Form | Solid | sigmaaldrich.com |

| Canonical SMILES | CCCC(C)N1CCNCC1 | sigmaaldrich.comguidechem.com |

| InChI Key | QTPGFCVQPIPHFA-UHFFFAOYSA-N | sigmaaldrich.com |

Synthesis and Characterization

While specific synthetic procedures for this compound are not extensively detailed in the provided search results, general methods for the synthesis of N-substituted piperazines can be inferred. A common approach involves the alkylation of piperazine with a suitable pentyl halide, such as 2-bromopentane. This nucleophilic substitution reaction would see one of the nitrogen atoms of the piperazine ring attacking the electrophilic carbon of the alkyl halide.

Characterization of the resulting this compound would typically involve a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be employed to confirm the structure and connectivity of the atoms. nih.govbeilstein-journals.org Mass spectrometry (MS) would be used to verify the molecular weight of the compound. nih.gov

Research Applications

The primary application of this compound in a research context is as a building block or intermediate in the synthesis of more complex molecules. calpaclab.com Its availability to early discovery researchers suggests its use in the exploration of new chemical entities. sigmaaldrich.com The investigation of such derivatives contributes to a broader understanding of structure-activity relationships within the vast chemical space of piperazine-containing compounds. bohrium.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-pentan-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-3-4-9(2)11-7-5-10-6-8-11/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPGFCVQPIPHFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371846 | |

| Record name | 1-(2-pentyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82499-96-5 | |

| Record name | 1-(1-Methylbutyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82499-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-pentyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 82499-96-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 2 Pentyl Piperazine and Analogs

Direct C-H Functionalization Strategies for Piperazine (B1678402) Ring Systems

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and straightforward approach to creating carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org This strategy avoids the need for pre-functionalized starting materials, streamlining the synthesis of complex molecules. beilstein-journals.org

Photoredox Catalysis in Piperazine C-H Functionalization

Visible-light photoredox catalysis has become a prominent method for the direct functionalization of sp³ C-H bonds, including those at the α-position of amines like piperazine. beilstein-journals.orgmdpi.com This technique utilizes light energy to generate highly reactive radical intermediates under mild conditions. mdpi.comencyclopedia.pub

MacMillan and coworkers have been pioneers in this area, demonstrating the direct α-C–H arylation, vinylation, and heteroarylation of N-Boc-protected piperazines. beilstein-journals.orgencyclopedia.pub For instance, using an iridium-based photocatalyst, they successfully coupled piperazine derivatives with electron-deficient benzonitriles and vinyl sulfones. beilstein-journals.orgmdpi.com The mechanism often involves the generation of an α-amino radical from the piperazine, which then couples with a radical acceptor. beilstein-journals.org While highly effective for creating racemic mixtures, achieving enantioselectivity in these radical-mediated reactions remains a significant challenge. beilstein-journals.orgacs.org More recent developments have also explored the use of organic photocatalysts, offering a greener and more cost-effective alternative to transition metal catalysts. mdpi.com

Table 1: Examples of Photoredox-Catalyzed C-H Functionalization of Piperazines

| Reaction Type | Catalyst System | Coupling Partner | Key Features | Reference |

|---|---|---|---|---|

| α-Arylation | Ir(ppy)3 | 1,4-Dicyanobenzene | Forms α-arylated piperazines in high yield. | beilstein-journals.org |

| α-Vinylation | Iridium photocatalyst | Vinyl sulfones | Provides α-vinylated products with excellent E/Z selectivity. | beilstein-journals.org |

| α-Heteroarylation | Ir(ppy)2(dtbbpy)PF6 | Heteroaryl chlorides | Achieved through a homolytic substitution pathway. | encyclopedia.pub |

| α-Alkylation | Carbazolyl dicyanobenzene (4CzIPN) | Aldehydes and amino-acid-derived diamines | Utilizes an organic photocatalyst in a decarboxylative cyclization (CLAP protocol). | mdpi.com |

Transition-Metal Catalysis in Piperazine C-H Functionalization

Transition-metal catalysis is another cornerstone of modern organic synthesis, enabling a wide range of C-H activation and functionalization reactions. beilstein-journals.orgmdpi.com These methods often offer high levels of control over regioselectivity and stereoselectivity. mdpi.com

While direct C-H functionalization of piperazines using transition metals has seen some challenges, several successful strategies have been developed. beilstein-journals.org These often involve directing groups to control the site of functionalization. researchgate.net Palladium-catalyzed reactions, for example, have been widely used for C-H arylation. mdpi.comresearchgate.net The mechanism of these reactions can vary, but often involves the formation of a metal-carbon bond through C-H activation, followed by reductive elimination to form the final product. mdpi.com Copper-catalyzed methods have also been employed, particularly for aerobic C-H oxidation of piperazines. beilstein-journals.org

Asymmetric Synthesis and Stereocontrol in Substituted Piperazine Formation

The biological activity of chiral molecules is often dependent on their specific stereochemistry, making the development of asymmetric synthetic methods crucial. rsc.org For piperazine derivatives, controlling the stereochemistry at substituted carbon centers is a key objective.

Chiral Auxiliary Approaches for Stereoselective Piperazine Formation

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. du.ac.in After the desired transformation, the auxiliary is removed, yielding the chiral product. du.ac.in

One strategy for the asymmetric synthesis of α-functionalized piperazines involves attaching a bulky chiral group, such as an α-methylbenzyl group, to the distal nitrogen of the piperazine ring. beilstein-journals.org This auxiliary can direct the stereoselective functionalization of the α-carbon. The resulting diastereomers can then be separated, and the chiral auxiliary removed, typically through catalytic hydrogenation, to afford the enantiopure product. beilstein-journals.org This approach has been explored for the synthesis of α-methyl-substituted piperazines, a common motif in drug candidates. beilstein-journals.org

Asymmetric Catalysis in the Construction of Substituted Piperazines

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a highly efficient and desirable approach. du.ac.in Several catalytic asymmetric methods have been developed for the synthesis of substituted piperazines.

Palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones has been shown to be an effective method for producing enantioenriched α-secondary and α-tertiary piperazin-2-ones. nih.govcaltech.edu These intermediates can then be reduced to the corresponding chiral piperazines. nih.govcaltech.edu Iridium- and rhodium-catalyzed asymmetric hydrogenation of unsaturated piperazine precursors, such as pyrazines and tetrahydropyrazines, also provides access to chiral piperazine derivatives with high enantioselectivity. acs.orgdicp.ac.cnacs.org

Table 2: Asymmetric Catalytic Methods for Substituted Piperazine Synthesis

| Method | Catalyst | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Asymmetric Allylic Alkylation | Palladium complex | N-protected piperazin-2-ones | Enantioenriched α-secondary and α-tertiary piperazin-2-ones | Allows for the synthesis of highly substituted chiral piperazines after reduction. | nih.govcaltech.edu |

| Asymmetric Hydrogenation | Iridium or Rhodium complex | Unsaturated piperazin-2-ones or pyrazines | Chiral piperazin-2-ones and piperazines | Provides high enantioselectivities for a range of substrates. | acs.orgdicp.ac.cnacs.org |

| One-Pot Knoevenagel/Asymmetric Epoxidation/Domino Ring-Opening Cyclization | Quinine-derived urea | Aldehydes, (phenylsulfonyl)acetonitrile, 1,2-ethylenediamines | C3-substituted piperazin-2-ones | A multi-step, one-pot process with high enantioselectivity. | acs.org |

Diastereoselective Routes to Polysubstituted Piperazines

For piperazines with multiple stereocenters, diastereoselective synthesis is essential for controlling the relative stereochemistry of the substituents. caltech.edunih.gov

One approach involves the diastereoselective intramolecular palladium-catalyzed hydroamination of an aminoalkene derived from a homochiral starting material. nih.govrsc.org This method has been used to synthesize 2,6-disubstituted piperazines with a defined trans stereochemistry. nih.gov Another strategy utilizes the diastereoselective nucleophilic addition of a trifluoromethylating reagent to a homochiral α-amino sulfinylimine, leading to the formation of cis-2-phenyl-3-(trifluoromethyl)piperazine. rsc.org The use of natural amino acids as chiral starting materials also provides a versatile entry into the diastereoselective synthesis of polysubstituted 2-oxopiperazines. dntb.gov.ua

N-Alkylation and N-Arylation Strategies for Piperazine Derivatives

For the synthesis of asymmetrically substituted piperazines like 1-(2-Pentyl)piperazine, methods for the selective functionalization of the nitrogen atoms are crucial. N-alkylation and N-arylation are fundamental transformations for creating diverse piperazine analogs. nih.gov

Reductive amination is a cornerstone method for forming C-N bonds and is highly applicable for the N-alkylation of piperazines. thieme-connect.com This reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. A direct synthesis of this compound could be envisioned through the reductive amination of piperazine with 2-pentanone.

While classic reducing agents like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride are effective, modern approaches favor more environmentally benign methods. thieme-connect.comthieme-connect.com Continuous-flow hydrogenation, using H₂ as the reducing agent, represents a green, safe, and scalable alternative. thieme-connect.com This technique has been successfully applied to the direct synthesis of benzylpiperazines from benzaldehyde (B42025) and piperazine without the need for protecting groups. thieme-connect.comthieme-connect.com Another efficient approach uses a two-step, one-pot reaction involving silane-mediated amidation of a carboxylic acid followed by a zinc-catalyzed reduction, which can be applied to the synthesis of differentially N,N-disubstituted piperazines from 2-oxopiperazine. rsc.org

A concise synthetic route to 3-substituted piperazine-2-acetic acid esters also employs reductive amination as a key step to form a 1,4-diamine precursor from a β-keto ester, which then undergoes cyclization. nih.gov

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds, particularly for the synthesis of N-arylpiperazines. The Buchwald-Hartwig amination, catalyzed by palladium, is a prominent method for coupling aryl halides or triflates with amines, including piperazine. organic-chemistry.orgnih.gov Facile and rapid protocols have been developed that allow for the N-arylation of piperazine with a broad scope of aryl chlorides in as little as 10 minutes under aerobic conditions. nih.gov

Copper-catalyzed cross-coupling reactions also provide an efficient route to N-arylpiperazines. researchgate.net One strategy uses a CuBr/1,1′-bi-2-naphthol catalyst system for the coupling of N-Boc-piperazine with aryl iodides. researchgate.netcolab.ws Furthermore, copper(I)-catalyzed one-pot, three-component reactions of DABCO, alkyl halides, and aryl halides can generate unsymmetrical N-alkyl-N'-aryl-piperazines. rsc.org Nickel-catalyzed systems have also been shown to be effective for the selective mono- or diarylation of piperazine with aryl chlorides. researchgate.net These methods are essential for creating analogs of this compound that bear an aryl group on the second nitrogen atom.

Table 3: Comparison of N-Arylation Cross-Coupling Methods This table is generated based on data from cited research articles.

| Metal Catalyst | Ligand/System | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Palladium | Buchwald-Hartwig precatalysts | Aryl chlorides, Piperazine | Rapid (10 min), aerobic conditions | nih.gov |

| Copper | CuBr / rac-BINOL | Aryl iodides, N-Boc-piperazine | Practical for functionalized substrates | researchgate.net |

| Nickel | Ni(0) / 2,2′-bipyridine | Aryl chlorides, Piperazine | Selective mono- or di-arylation | researchgate.net |

| Copper | CuCl / t-BuOLi | Aryl triflates, Alkyl chlorides, DABCO | One-pot synthesis of N-alkyl-N'-aryl piperazines | rsc.orgnsmsi.ir |

Rearrangement Reactions in Piperazine Synthesis

Molecular rearrangements offer another strategic avenue for the synthesis of the piperazine core. tandfonline.comtandfonline.com Various named rearrangement reactions can be harnessed to construct the piperazine skeleton from different starting materials. benthamdirect.com These methods often provide access to unique substitution patterns that may be difficult to achieve through conventional cyclization routes.

A recent review highlights several rearrangement reactions applicable to piperazine synthesis, including the Diaza-Cope, Mumm, Ugi-Smiles, Aza-Wittig, Curtius, and Schmidt rearrangements. tandfonline.comtandfonline.combenthamdirect.com For example, a one-pot sequence involving a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) has been developed to produce piperazin-2-ones, which are valuable precursors to piperazines. researchgate.net Another reported synthesis involves a condensation reaction that proceeds through the rearrangement of a diamine derivative with a diol, catalyzed by an iridium complex. tandfonline.com While direct applications of rearrangement reactions to form this compound are not explicitly documented, these powerful transformations represent a frontier in the design of novel synthetic pathways toward complex piperazine analogs. researchgate.net

Synthetic Approaches Utilizing Specific Building Blocks for this compound Analogs

The synthesis of analogs of this compound often involves strategic use of specific building blocks to introduce structural diversity and control stereochemistry. These advanced methodologies move beyond simple N-alkylation of a pre-formed piperazine ring, instead constructing the heterocyclic core from carefully chosen precursors. This allows for the precise placement of substituents on the carbon atoms of the piperazine ring, creating a wide array of analogs with varied properties.

Diastereoselective Synthesis from Amino Acid Precursors

A powerful strategy for creating chiral, non-racemic piperazine analogs involves using amino acids as foundational building blocks. This approach leverages the inherent chirality of amino acids to produce enantiomerically pure or enriched piperazines.

One such method involves an iodine-mediated 6-exo-trig cyclization. nih.govacs.org In this process, a common synthetic intermediate derived from an amino acid is used to produce trans-2,5-disubstituted piperazines. For example, tosylates derived from amino acid-based carbinols react with benzylamine, and the subsequent iodocyclization proceeds in a highly diastereoselective manner, retaining the stereochemistry of the initial amino acid. acs.org This methodology provides a rapid and efficient route to diverse piperazine scaffolds where one substituent is dictated by the side chain of the starting amino acid. nih.govacs.org

Another approach utilizes a bifurcated six-step synthesis to transform chiral amino acids into either cis or trans 5-substituted-piperazine-2-acetic acid esters with high diastereoselectivity. researchgate.net These intermediates can then be separated chromatographically to yield diastereomerically pure compounds, offering access to a variety of C-substituted piperazine building blocks. researchgate.net

| Building Block | Key Reaction | Analog Type | Key Features | Reference(s) |

| S-Amino Acids | Iodine-mediated 6-exo-trig cyclization | trans-2,5-disubstituted piperazines | High diastereoselectivity; rapid synthesis (30-60 min); substituent at C-5 derived from amino acid side chain. | nih.govacs.org |

| Chiral Amino Acids | Six-step synthesis with chromatographic separation | cis and trans 5-substituted-piperazine-2-acetic acid esters | High diastereoselectivity; provides separable diastereomers for further modification. | researchgate.net |

| N-Boc-L-alanine | Multi-step synthesis via a protected 2-oxopiperazine | (R)-(+)-2-methylpiperazine | Chiral-pool assisted synthesis using a chiral auxiliary (R-(–)-phenylglycinol). | nih.gov |

Multi-Component Reactions (MCRs) for Structural Diversity

Multi-component reactions, particularly the Ugi reaction, have emerged as highly efficient tools for generating libraries of complex piperazine analogs. These reactions combine three or more starting materials in a single pot, rapidly building molecular complexity and allowing for extensive diversification.

A split-Ugi reaction can be employed to desymmetrize the piperazine core in a single step without the need for protecting groups. nih.gov This reaction involves piperazine, a carbonyl component (like formaldehyde), an acid component, and an isocyanide, resulting in a scaffold where one nitrogen is acylated and the other is alkylated. nih.gov Subsequent chemical transformations on the Ugi product can further expand the diversity of the resulting analogs. nih.gov

Variations of the Ugi reaction can also be used to synthesize highly substituted 2,5-diketopiperazines, which are precursors to piperazine analogs. mdpi.com For instance, replacing the standard carboxylic acid component with a β-acyl substituted acrylic acid in a reaction with an aldehyde, an amine, and an isocyanide leads directly to the diketopiperazine core. mdpi.com These diketopiperazines can then be reduced to the corresponding piperazine analogs.

| MCR Type | Building Blocks | Intermediate/Product | Key Features | Reference(s) |

| Split-Ugi Reaction | Piperazine, formaldehyde, indole-2-carboxylic acid, aromatic isocyanide | 1,4-disubstituted piperazines | Single-step desymmetrization of piperazine; generates scaffolds for further diversification. | nih.gov |

| Ugi/Aza-Michael Reaction | Aldehyde, amine, p-toluenesulfonylmethyl isocyanide, benzoylacrylic acid | Highly substituted 2,5-diketopiperazines | One-pot synthesis of piperazine precursors; allows for multiple points of diversity. | mdpi.com |

| Ugi/Cyclization Sequence | Propionic acids, aldehydes, anilines, isocyanides | Arylidene 2,5-diketopiperazine derivatives | Two-step, one-pot process involving formation of a Ugi adduct followed by cyclization. | researchgate.net |

Enzymatic and Catalytic Reductive Amination

Reductive amination is a cornerstone reaction for forming C-N bonds and is particularly useful for synthesizing N-alkylated piperazines, including those with secondary alkyl groups like 2-pentyl. mdpi.com The reaction of piperazine (or a substituted piperazine) with a ketone, such as 2-pentanone, forms an imine or iminium ion intermediate that is subsequently reduced to the desired N-alkylated amine. rsc.org

Recent advances have focused on the use of biocatalysts, such as imine reductases (IREDs), to perform this transformation with high stereoselectivity. IREDs can catalyze the reductive amination of ketones with various amines, offering a green and efficient route to chiral amine products. rsc.org For example, IREDs have been successfully used in the double reductive amination of diamine and dicarbonyl substrates to produce chiral piperazines with excellent conversion and enantiomeric excess. rsc.org This enzymatic approach is scalable and provides access to specific stereoisomers that are difficult to obtain through traditional chemical methods. rsc.orgnih.gov

| Building Block 1 (Amine) | Building Block 2 (Carbonyl) | Catalyst/Reagent | Product Type | Key Features | Reference(s) |

| Piperazine | 2-Pentanone (example) | Sodium triacetoxyborohydride | N-sec-alkyl piperazine | Standard, reliable method for N-alkylation. | mdpi.com |

| Diamine (e.g., 1-phenylethane-1,2-diamine) | Dicarbonyl (e.g., methylglyoxal) | Imine Reductase (IRED) | Chiral C-substituted piperazine (e.g., (R)-1-methyl-3-phenyl piperazine) | High conversion (>99%) and enantiomeric excess (>99%); scalable biocatalytic process. | rsc.org |

| Hydrazines | Diverse (di)carbonyls | Imine Reductase (IRED) | Substituted cyclic N-alkylhydrazines (e.g., piperidine-1-amine) | Enzymatic synthesis of novel N-heterocycles. | nih.gov |

Mechanistic Investigations of Reactions Involving Piperazine Systems

Elucidation of Reaction Pathways in Piperazine (B1678402) Functionalization.encyclopedia.pubacs.org

The functionalization of the piperazine ring, particularly at the C-H bonds adjacent to the nitrogen atoms, often proceeds through pathways involving highly reactive intermediates. Modern synthetic methods, such as photoredox catalysis, have enabled direct C–H functionalization, avoiding the need for pre-functionalized substrates. beilstein-journals.org

A common mechanistic feature in the C-H functionalization of piperazines is the involvement of radical intermediates. chemrxiv.org Specifically, the formation of an α-amino radical is a key step in many transformations. encyclopedia.pub This process can be initiated by photoredox catalysis, where a photocatalyst, upon excitation by light, engages in a single-electron transfer (SET) with the piperazine substrate. beilstein-journals.org

The general mechanism proceeds as follows:

Oxidation: The photocatalyst oxidizes one of the nitrogen atoms of the piperazine ring to form an amine radical cation. encyclopedia.pub

Deprotonation: A base present in the reaction mixture abstracts a proton from the carbon atom alpha to the positively charged nitrogen. This deprotonation event results in the formation of a neutral α-amino radical. encyclopedia.pub

Radical Coupling: The nucleophilic α-amino radical can then couple with a suitable radical acceptor, such as an electron-deficient arene or vinyl group, to form a new carbon-carbon bond. encyclopedia.pubbeilstein-journals.org

For 1-(2-Pentyl)piperazine, C-H functionalization would preferentially occur at the C-H bonds alpha to the two nitrogen atoms. The steric bulk of the 2-pentyl group might influence the regioselectivity of this process.

Table 1: General Scheme for Radical C-H Functionalization

| Step | Description | Intermediate |

| 1 | Single-Electron Transfer (SET) from piperazine nitrogen to excited photocatalyst (*PC). | Amine Radical Cation |

| 2 | Deprotonation at α-carbon by a base. | α-Amino Radical |

| 3 | Radical-radical coupling with a coupling partner (R•). | α-Functionalized Piperazine |

Single-Electron Transfer (SET) is a fundamental process that initiates many reactions involving piperazines. nih.gov It involves the transfer of a single electron from the electron-rich piperazine, typically from a lone pair on a nitrogen atom, to an electron acceptor (oxidant) or from an electron donor (reductant) to a piperazine derivative. This generates open-shell radical ions that are primed for subsequent chemical transformations. beilstein-journals.org

In photoredox catalysis, an excited-state photocatalyst can act as a powerful single-electron oxidant or reductant. encyclopedia.pub For instance, an iridium or ruthenium-based photocatalyst can oxidize the piperazine to its radical cation via SET. encyclopedia.pubbeilstein-journals.org This radical cation is a key intermediate that can undergo various reactions, including the deprotonation to an α-amino radical as described above, or participate in cyclization reactions. mdpi.com The feasibility of the SET process is governed by the redox potentials of the piperazine and the catalyst in its ground and excited states. The electron-donating nature of the 2-pentyl group in this compound would likely lower the oxidation potential of the substituted nitrogen atom, potentially facilitating SET-based reactions.

Kinetic Studies of Piperazine Reactions.acs.orgresearchgate.netsit.edu.cn

Kinetic studies provide quantitative insight into reaction rates, mechanisms, and the factors that influence them. For piperazine systems, kinetic analysis helps in optimizing reaction conditions and understanding the role of intermediates and transition states.

The rate law for a reaction involving a piperazine derivative is an equation that relates the reaction rate to the concentrations of the reactants. transformationtutoring.com It is determined experimentally by measuring the initial rate of reaction at various reactant concentrations. The order of the reaction with respect to each reactant is the exponent of its concentration term in the rate law.

For a typical bimolecular reaction, such as the N-alkylation of this compound with an alkyl halide (R-X), the rate law might be expected to be first order in each reactant:

Rate = k[this compound][R-X]

Table 2: Example Kinetic Data for CO₂ Absorption in Piperazine Solutions

| Piperazine Concentration (M) | K₂CO₃ Concentration (M) | Temperature (°C) | Overall Rate Constant (s⁻¹) |

| 1.0 | 0.0 | 25 | 102,000 |

| 0.6 | 1.8 | 40 | - |

| 3.6 | 0.0 | 110 | - |

| Data derived from studies on piperazine-promoted CO₂ absorption, illustrating the high reaction rates. Specific values depend on a rigorous kinetic model. researchgate.net |

Activation parameters, including the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), are derived from the temperature dependence of the rate constant (k) using the Eyring equation. These parameters provide valuable information about the transition state of a reaction.

Enthalpy of Activation (ΔH‡): Represents the energy barrier that must be overcome for reactants to transform into products.

Entropy of Activation (ΔS‡): Reflects the change in order or disorder when the reactants form the transition state. A negative ΔS‡ suggests a more ordered transition state (e.g., in a bimolecular association), while a positive ΔS‡ indicates a more disordered transition state (e.g., in a unimolecular dissociation).

For reactions of amines, the activation energy for reaction with CO₂ is typically around 35 kJ/mol. researchgate.net In a study of the dynamic NMR of N-Boc-protected dihydroquinolines, activation parameters (ΔH‡ ≈ 46.8 kJ mol⁻¹ and ΔS‡ ≈ –12.7 J K⁻¹ mol⁻¹) were determined for the rotation around an N-C bond, showcasing how these values provide insight into conformational dynamics. whiterose.ac.uk Similar analyses for reactions of this compound would elucidate the energetic and entropic factors governing its transformations.

Protonation Equilibria of Piperazines and Their Influence on Reactivity.researchgate.netsit.edu.cn

Piperazine is a diamine and can accept two protons. Its protonation state is highly dependent on the pH of the solution and is characterized by two distinct pKa values. nih.gov

**H₂Pz²⁺ ⇌ HPz⁺ + H⁺ (pKa₁) ** **HPz⁺ ⇌ Pz + H⁺ (pKa₂) **

The reactivity of the piperazine ring is profoundly influenced by its protonation state. avondale.edu.au The unprotonated form (Pz) has two nucleophilic nitrogen atoms. The monoprotonated form (HPz⁺) has one nucleophilic nitrogen and one protonated, non-nucleophilic ammonium (B1175870) center. The diprotonated form (H₂Pz²⁺) is not nucleophilic. Therefore, reactions that rely on the nucleophilicity of the piperazine nitrogens, such as alkylation or acylation, are typically performed under basic or neutral conditions where a significant concentration of the unprotonated or monoprotonated species exists.

The 2-pentyl group on this compound is an electron-donating alkyl group. This group is expected to increase the electron density on the adjacent nitrogen atom (N1), making it more basic than the nitrogens in unsubstituted piperazine. Consequently, the pKa associated with the protonation of N1 in this compound would likely be higher than that of unsubstituted piperazine. The basicity of the distal nitrogen (N4) would be less affected. This difference in basicity can influence regioselectivity in reactions and is a critical parameter in designing drug molecules to ensure the desired protonation state at physiological pH. nih.govnih.gov

Table 3: pKa Values of Piperazine and Related Structures at 25 °C

| Compound | pKa₁ | pKa₂ | Reference |

| Piperazine | 5.33 - 5.68 | 9.73 - 9.82 | nih.gov |

| KSK68 (A Piperazine Derivative) | 4.94 | 8.38 | nih.gov |

| KSK94 (A Piperazine Derivative) | 6.25 | 6.65 | nih.gov |

| Note: pKa values can vary with experimental conditions (temperature, ionic strength). KSK68 and KSK94 are complex piperazine derivatives provided for comparative illustration of how substitution affects basicity. nih.gov |

Role of Catalytic Systems in Directing Piperazine Reactivity

The synthesis of N-substituted piperazines, such as this compound, is a pivotal process in medicinal chemistry and materials science. The reactivity of the piperazine ring, particularly the nucleophilicity of its secondary amine groups, is central to these transformations. Catalytic systems play a crucial role in directing the outcome of these reactions, influencing selectivity, yield, and reaction conditions. The introduction of a secondary alkyl group like 2-pentyl presents specific challenges, such as steric hindrance and potential side reactions, making the choice of catalyst paramount.

The primary route for the synthesis of this compound involves the N-alkylation of piperazine. This can be achieved using various 2-pentyl electrophiles, such as 2-pentyl halides (e.g., 2-bromopentane) or through the reductive amination of piperazine with 2-pentanone or the "borrowing hydrogen" methodology with 2-pentanol (B3026449). In each of these approaches, transition metal and organocatalytic systems are instrumental in achieving the desired product with high efficiency.

Transition Metal Catalysis in N-Alkylation

Transition metal catalysts are widely employed for the N-alkylation of amines due to their ability to operate under mild conditions with high selectivity. researchgate.netchemrxiv.org Palladium, ruthenium, and iridium complexes are particularly effective. researchgate.netclockss.orgwhiterose.ac.uk

Palladium-Catalyzed Reactions:

Palladium complexes are versatile catalysts for N-alkylation reactions. researchgate.net They can facilitate the coupling of piperazine with alkyl halides or the reductive amination of ketones. rsc.org For the synthesis of this compound, a palladium catalyst could be used in the reaction of piperazine with 2-bromopentane. The mechanism typically involves the oxidative addition of the palladium(0) catalyst to the alkyl halide, followed by nucleophilic attack from the piperazine nitrogen and subsequent reductive elimination to yield the N-alkylated product and regenerate the catalyst.

Alternatively, the "borrowing hydrogen" or "hydrogen autotransfer" methodology offers a more atom-economical and environmentally friendly route. chemrxiv.orgwhiterose.ac.uk In this approach, a secondary alcohol like 2-pentanol is used as the alkylating agent. A palladium catalyst, often supported on materials like TiO₂, facilitates the temporary dehydrogenation of the alcohol to the corresponding ketone (2-pentanone). researchgate.netchemrxiv.org The ketone then reacts with piperazine to form an enamine or iminium ion intermediate, which is subsequently hydrogenated by the "borrowed" hydrogen, still held by the catalyst, to yield this compound and water as the only byproduct. rsc.org The use of secondary alcohols can be challenging, but appropriate ligand selection for the palladium center can overcome some of these difficulties. chemrxiv.org

Ruthenium and Iridium-Catalyzed Reactions:

Ruthenium and iridium complexes, particularly those with pentamethylcyclopentadienyl (Cp) ligands, are also highly effective for N-alkylation via the borrowing hydrogen mechanism. clockss.org These catalysts have demonstrated high activity for the N-alkylation of various amines with both primary and secondary alcohols. whiterose.ac.uk The reaction of piperazine with 2-pentanol in the presence of a CpIr or a similar ruthenium catalyst would proceed through the in-situ formation of 2-pentanone, followed by condensation with piperazine and subsequent reduction. These reactions often require a base to facilitate the catalytic cycle. clockss.org

The choice of catalyst and reaction conditions is critical for controlling the degree of alkylation. To favor the formation of the mono-alkylated product, this compound, over the di-alkylated N,N'-bis(2-pentyl)piperazine, a large excess of piperazine is often used.

Below is a table summarizing representative catalytic systems applicable to the N-alkylation of piperazines with secondary alkylating agents, which would be relevant for the synthesis of this compound.

| Catalyst System | Alkylating Agent | Reaction Type | Typical Conditions | Ref. |

| Pd/C | Alkyl Halide | Nucleophilic Substitution | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | researchgate.net |

| Pd/TiO₂ | Secondary Alcohol | Borrowing Hydrogen | Room Temperature, Light Irradiation | researchgate.netchemrxiv.org |

| [Ru(p-cymene)Cl₂]₂/dppf | Secondary Alcohol | Borrowing Hydrogen | Base, High Temperature | whiterose.ac.uk |

| [Cp*IrCl₂]₂ | Secondary Alcohol | Borrowing Hydrogen | Base (e.g., NaHCO₃), Toluene, 110 °C | clockss.org |

| Cu–Cr–La/γ-Al₂O₃ | Secondary Alcohol | Reductive Amination | Fixed-bed reactor, H₂ pressure | researchgate.net |

This table presents general catalytic systems and conditions for N-alkylation of piperazines. Specific optimization would be required for the synthesis of this compound.

Organocatalysis and Other Catalytic Methods

While transition metals are dominant, other catalytic strategies can also be employed. Phase transfer catalysts (PTC), such as tetrabutylammonium (B224687) bromide (TBAB), can be effective in the N-alkylation of piperazines with alkyl halides. researchgate.net The PTC facilitates the transfer of the piperazine nucleophile from the aqueous phase to the organic phase containing the alkyl halide, accelerating the reaction.

Reductive amination of 2-pentanone with piperazine can also be achieved using various reducing agents in conjunction with a catalyst. For instance, zirconium borohydride–piperazine complex has been shown to be an efficient reagent for direct reductive amination of carbonyl compounds. iau.ir

The table below provides an overview of research findings on catalytic systems relevant to the synthesis of N-alkylpiperazines.

| Catalyst/Reagent | Substrates | Product(s) | Key Findings | Ref. |

| Pd/TiO₂-P (photodeposition) | Piperazine, Methanol, Ethanol, Propanol | N-alkylpiperazines | High conversion and selectivity via tandem photocatalytic reactions. | researchgate.net |

| Cu–Cr–La/γ-Al₂O₃ | N-β-hydroxyethyl-1,2-ethylenediamine, Isopropanol | Piperazine, N-monoisopropylpiperazine | Co-production process with high yield; Cu⁰ particles are the active sites. | researchgate.net |

| [Cp*IrCl₂]₂ / NaHCO₃ | N-benzylethanolamine | N,N'-dibenzylpiperazine | Catalyzes N-alkylative homocoupling under relatively mild conditions (110 °C). | clockss.org |

| Zirconium borohydride–piperazine complex | Carbonyl compounds, Amines | N-alkylated amines | Mild and efficient for direct reductive amination. | iau.ir |

| Iodine | Piperazine, Acetamide | N-Acetylpiperazine | Iodine catalyzes the transamidation as a first step for a two-step N-alkylation. | researchgate.net |

This table summarizes findings from related reactions that inform the potential catalytic synthesis of this compound.

Stereochemical Considerations in the Synthesis and Reactivity of 1 2 Pentyl Piperazine

Stereoisomerism and Enantiopurity in Substituted Piperazines

The substitution of a hydrogen atom on one of the piperazine (B1678402) nitrogens with a 2-pentyl group introduces a chiral center at the second carbon of the alkyl chain. This chirality means that 1-(2-Pentyl)piperazine can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-1-(2-Pentyl)piperazine and (S)-1-(2-Pentyl)piperazine. While these enantiomers possess identical physical properties in an achiral environment, their interaction with other chiral molecules, such as biological receptors, can differ dramatically. This distinction is a cornerstone of modern pharmacology, where the therapeutic activity often resides in one enantiomer, while the other may be inactive or even contribute to adverse effects. acs.org

The piperazine motif itself is a frequent component in drugs targeting a wide range of conditions, and the stereochemistry of substituents on the piperazine ring is often critical for efficacy. nih.govscienceopen.com For instance, the evaluation of methyl-substituted aryl piperazinium compounds revealed that distinct stereoisomers exhibit selective activity for different nicotinic acetylcholine (B1216132) receptors. acs.org The demand for enantiomerically pure piperazines is therefore high in drug discovery and development. dicp.ac.cn

Achieving high enantiopurity, often expressed as enantiomeric excess (e.e.), is a primary goal in the synthesis of chiral piperazine derivatives. researchgate.net This is typically accomplished through two main strategies: asymmetric synthesis, which directly produces one enantiomer in excess, or chiral resolution, which involves the separation of a racemic mixture. googleapis.comevitachem.com Chiral resolution can be performed by forming diastereomeric salts with a chiral resolving agent, followed by separation through methods like fractional crystallization. googleapis.com

Chiral Pool Synthesis Strategies for Piperazine Derivatives

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials to construct complex chiral molecules. nih.govnih.gov This approach elegantly transfers the inherent chirality of the starting material to the target compound, bypassing the need for a resolution step or an asymmetric catalyst. Common sources for the chiral pool include amino acids, carbohydrates, and alkaloids. nih.govresearchgate.netrsc.org

Several methodologies have been developed for the synthesis of chiral piperazine derivatives using this approach. Key examples from the literature demonstrate the versatility of this strategy:

(S)-Glutamate and (S)-Aspartate: These amino acids have been used as precursors for the synthesis of homologous piperazine-alcanols. nih.govrsc.org The synthesis typically proceeds through a piperazinedione intermediate, which is subsequently functionalized and reduced to yield the desired chiral piperazine derivative. nih.gov

(S)-Serine: This proteinogenic amino acid serves as a starting point for producing chiral nonracemic (piperazin-2-yl)methanols. researchgate.net A key step in this synthesis involves the reaction of a chloroacetamide derivative with various primary amines to form diastereomeric bicyclic piperazinediones. researchgate.net

S-Phenylalanine: In a multi-step synthesis, S-phenylalanine was used to prepare (2S,6S)-2,4,6-tris(phenylmethyl)piperazine, highlighting the use of amino acids to install stereocenters directly on the piperazine ring. clockss.org

Amino Acid-Derived Aziridines: Homochiral piperazines have been synthesized through the regioselective ring-opening of chiral aziridines, which are themselves derived from natural amino acids. rsc.org

Table 1: Examples of Chiral Pool Starting Materials for Piperazine Synthesis

| Chiral Starting Material | Resulting Piperazine Scaffold | Reference |

|---|---|---|

| (S)-Glutamate | Bridged Piperazines / Piperazine-alcanols | nih.gov, rsc.org |

| (S)-Aspartate | Piperazine-alcanols | rsc.org |

| (S)-Serine | (Piperazin-2-yl)methanols | researchgate.net |

| S-Phenylalanine | (2S,6S)-trans-Disubstituted Piperazines | clockss.org |

| (R)-(-)-Phenylglycinol | (R)-(+)-2-Methylpiperazine | nih.gov |

Influence of Chiral Ligands and Auxiliaries on Stereoselectivity in Piperazine Synthesis

When chiral pool synthesis is not feasible, asymmetric synthesis provides a direct route to enantiomerically enriched piperazines. These methods rely on the use of a chiral influence—either a stoichiometric chiral auxiliary or a catalytic amount of a chiral ligand—to control the stereochemical outcome of the reaction.

Chiral auxiliaries are covalently attached to the substrate to direct a subsequent stereoselective transformation. nih.govresearchgate.net After the new stereocenter is created, the auxiliary is removed. A well-documented example is the use of (R)-(-)-phenylglycinol as a chiral auxiliary in the synthesis of (R)-(+)-2-methylpiperazine. nih.govrsc.org The auxiliary guides the diastereoselective methylation of a 2-oxopiperazine intermediate, establishing the desired stereochemistry. nih.gov Similarly, the use of a stereogenic α-methylbenzyl group on the distal nitrogen of a piperazine has been employed as a "chiral auxiliary" to direct the diastereoselective α-functionalization of the ring. beilstein-journals.org

Chiral ligands are used in conjunction with a metal catalyst to create a chiral environment around the reacting substrate. This is a highly efficient approach as only a small amount of the chiral ligand is needed to generate large quantities of the enantiopure product. Palladium-catalyzed asymmetric hydrogenation is one such method used to produce chiral piperazin-2-ones, which are precursors to chiral piperazines. dicp.ac.cndicp.ac.cn The choice of the chiral phosphine (B1218219) ligand, such as (R)-TolBINAP, is critical for achieving high enantioselectivity. dicp.ac.cn Other catalytic approaches include the asymmetric lithiation of N-Boc protected piperazines using s-BuLi in the presence of a chiral diamine ligand like (-)-sparteine. beilstein-journals.orgacs.orgnih.gov These methods enable the direct functionalization of the piperazine ring with high stereocontrol. acs.orgnih.gov

Conformational Analysis of the Piperazine Ring and its Derivatives

The six-membered piperazine ring is not planar and, like cyclohexane, adopts several non-planar conformations to minimize steric and torsional strain. The dynamic nature of the ring, involving interconversion between these conformations, is a critical aspect of its stereochemistry.

The piperazine ring can exist in four main conformations: chair, boat, twist-boat, and half-chair. nih.govblumberginstitute.org

Chair Conformation: This is the most thermodynamically stable and predominant conformation for the piperazine ring. nih.gov In this arrangement, all bond angles are close to the ideal tetrahedral angle, and hydrogen atoms on adjacent carbons are staggered, minimizing torsional strain.

Boat and Twist-Boat Conformations: The boat conformation is significantly less stable than the chair due to eclipsing interactions between hydrogens and steric repulsion (flagpole interactions) between atoms across the ring. The twist-boat (or skew-boat) conformation is a more stable intermediate between two boat forms, relieving some of this strain. nih.gov While less common, the piperazine ring can be forced into a boat or twist-boat conformation, particularly within constrained systems like macrocycles or when involved in metal coordination. rsc.orgnih.gov For example, a trans-2,6-disubstituted piperazine was found to adopt a twist-boat conformation. rsc.org The energy difference between the chair and twist-boat conformers can be substantial, with the twist-boat lying about 8.5 kcal/mol higher in energy for the parent piperazine. ias.ac.in

Half-Chair Conformation: This conformation is typically a transition state between the chair and twist-boat forms. However, certain structural modifications, such as fusing a cyclopropane (B1198618) ring to the piperazine, can favor a half-chair conformation. blumberginstitute.org

The piperazine ring is a highly dynamic system characterized by two primary conformational processes: ring flipping and nitrogen inversion. nih.govresearchgate.net

Ring Flipping: This is a chair-chair interconversion process that passes through higher-energy boat and twist-boat intermediates. nih.gov During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial. This process is rapid at room temperature but can be slowed or "frozen" at lower temperatures, which allows for the study of individual conformers by techniques like NMR spectroscopy. nih.govnih.gov The energetic barrier for ring inversion in piperazines is notably higher than that for cyclohexane. nih.govrsc.org For example, the barrier for N,N'-dimethylpiperazine is 55.7 kJ/mol, compared to 40.0 kJ/mol for cis-1,4-dimethylcyclohexane, indicating a less flexible ring. nih.govrsc.org

Nitrogen Inversion: This refers to the pyramidal inversion of the lone pair of electrons on the nitrogen atoms. rsc.org This process interconverts axial and equatorial N-substituents without a full ring flip. The energy barrier for nitrogen inversion is relatively low, contributing to the rapid conformational equilibration of piperazine derivatives at room temperature. researchgate.net

Table 2: Comparative Energy Barriers for Ring Inversion

| Compound | Ring Inversion Barrier (kJ/mol) | Solvent | Reference |

|---|---|---|---|

| N,N'-Dimethylpiperazine | 55.7 | Dichloromethane | nih.gov, rsc.org |

| cis-1,4-Dimethylcyclohexane | 40.0 | Dichlorodifluoromethane | nih.gov, rsc.org |

The presence of substituents on either the nitrogen or carbon atoms of the piperazine ring has a profound impact on its conformational preferences and dynamics. blumberginstitute.orgresearchgate.net For this compound, the bulky 2-pentyl group is attached to a nitrogen atom.

Generally, large N-substituents strongly prefer to occupy the equatorial position to minimize 1,3-diaxial interactions, which are a form of steric hindrance. rsc.org This preference can effectively "lock" the piperazine ring into a specific chair conformation where the substituent is equatorial. The unsubstituted N-H on the other nitrogen atom also shows a slight preference for the equatorial position. rsc.org

The nature of the substituent also plays a role. For example, N-acylation introduces partial double-bond character to the amide C-N bond. nih.govrsc.org This can lead to a phenomenon known as pseudo-allylic strain, which in some cases can force an adjacent C2-substituent into an axial orientation, overriding the typical equatorial preference. blumberginstitute.orgacs.org While this compound is not N-acylated, this illustrates the complex interplay of electronic and steric effects that govern piperazine conformation. The presence of the 2-pentyl group will influence the activation energy barriers for both ring flipping and nitrogen inversion, altering the dynamic equilibrium of the molecule. researchgate.net

Computational Chemistry and Modeling Studies of 1 2 Pentyl Piperazine

Quantum Chemical Calculations for Electronic Structure and Reactivity of Piperazines

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules, which in turn dictate their reactivity and interactions.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of atoms, molecules, and solids. inonu.edu.trjddtonline.infocoe.edumdpi.com For piperazine (B1678402) derivatives, DFT calculations can elucidate reaction mechanisms by mapping out the potential energy surface of a reaction, identifying transition states, and calculating activation energies. coe.edumdpi.com This approach allows researchers to understand how substituents on the piperazine ring, such as the 2-pentyl group, might influence the reaction pathways. For instance, DFT has been used to study the mechanisms of cycloaddition reactions involving various organic molecules. mdpi.com

Studies on other piperazine-containing molecules have successfully used DFT to understand their reactivity. For example, DFT calculations have been employed to analyze the reactivity profile of newly synthesized phosphorylated derivatives of piperazine. tandfonline.comtandfonline.com These studies often involve calculating global reactivity descriptors, which can predict the most reactive sites within a molecule. jddtonline.infotandfonline.com Similar calculations for 1-(2-Pentyl)piperazine would involve optimizing its geometry and then computing properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity. jddtonline.infonih.gov

Table 1: Representative DFT Functionals and Basis Sets for Piperazine Derivatives

| DFT Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry optimization and electronic properties of aryl sulfonyl piperazine derivatives. | jddtonline.info |

| B3LYP | 6-311G(d,p) | Calculation of HOMO-LUMO energy gaps and molecular electrostatic potential for indole-arylpiperazine derivatives. | nih.gov |

| M06-2X | Def2TZVP | Investigation of reaction mechanisms for cycloaddition reactions. | mdpi.com |

Quantum chemical calculations are also invaluable for predicting and interpreting spectroscopic data. Methods like DFT can be used to calculate vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. dergipark.org.trjksus.orgnih.gov For this compound, theoretical predictions of its IR, Raman, and NMR spectra could aid in its experimental characterization by providing a reference for peak assignments. dergipark.org.tr

For example, a study on 1-(2-nitrophenyl)piperazine (B181537) utilized DFT calculations with the B3LYP/6-311++G(d,p) method to compute its vibrational frequencies and NMR chemical shifts, showing good agreement with experimental data. dergipark.org.tr Similar studies have been performed on other piperazine derivatives, demonstrating the reliability of these computational methods for spectroscopic analysis. jksus.org

Molecular Dynamics Simulations for Conformational Landscapes of Piperazine Derivatives

The piperazine ring can adopt different conformations, such as chair and boat forms, and the presence of a substituent like a 2-pentyl group can influence the preferred conformation. Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. mdpi.comacs.org MD simulations can explore the conformational landscape of a molecule by simulating its motion over time, providing insights into the relative stabilities of different conformers and the energy barriers between them. nih.govnih.gov

In Silico Approaches for Ligand-Receptor Interactions Involving Piperazine Scaffolds

The piperazine scaffold is a common feature in many biologically active compounds, and understanding how these molecules interact with their protein targets is a key aspect of drug discovery. nih.govtandfonline.com In silico methods, particularly molecular docking and structure-based design, are essential tools in this process.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govworldscientific.com In the context of drug design, docking is used to predict how a ligand, such as a piperazine derivative, binds to the active site of a receptor protein. biomedpharmajournal.orgnih.govnih.gov This can help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. nih.gov

Numerous studies have employed molecular docking to investigate the binding of piperazine derivatives to various biological targets. acs.orgnih.govbiointerfaceresearch.comnih.gov For example, docking studies have been used to explore the interactions of piperazine-based compounds with enzymes like SARS-CoV-2 protease and protein kinases. nih.govmdpi.com If this compound were to be investigated as a potential ligand for a specific receptor, molecular docking would be a primary step to predict its binding mode and affinity. The results of such studies can guide the synthesis of more potent and selective analogs. nih.gov

Table 2: Examples of Molecular Docking Studies on Piperazine Derivatives

| Target Protein | Piperazine Derivative Type | Key Findings | Reference |

|---|---|---|---|

| SARS-CoV-2 Protease | Novel piperazine-based ligands | Ligands showed strong hydrogen bonding interactions with the protease. | nih.gov |

| Androgen Receptor | Arylpiperazine derivatives | Identified key hydrogen, electrostatic, and hydrophobic interactions contributing to binding. | nih.gov |

| α1A-Adrenoceptor | Indole-arylpiperazine derivatives | Elucidated the binding mechanism and importance of hydrogen bonds for selectivity. | nih.gov |

Structure-based ligand design uses the three-dimensional structure of a target protein to design molecules that can bind to it with high affinity and selectivity. nih.gov The piperazine moiety is often used as a scaffold in this process due to its favorable physicochemical properties and its ability to be readily functionalized. tandfonline.com

The design process often starts with a known ligand or a fragment identified through screening. Computational methods are then used to suggest modifications that could improve binding. For example, a study on bis-epipodophyllotoxin analogs used a structure-based approach to design linkers containing piperazine moieties to enhance binding to topoisomerase II. nih.gov The piperazine rings were incorporated to increase solubility and potentially exploit polyamine transport systems. nih.gov Similarly, if a target for this compound were identified, its structure could be optimized by computationally exploring different substituents on the piperazine ring or modifications to the pentyl group to improve interactions with the binding site. This iterative process of design, synthesis, and testing, guided by computational modeling, is a cornerstone of modern drug discovery. tandfonline.com

1 2 Pentyl Piperazine As a Chemical Building Block in Advanced Organic Synthesis

Strategic Utility of Piperazine (B1678402) Scaffolds in Constructing Complex Molecules

The piperazine scaffold is a fundamental component in the design and synthesis of complex organic molecules, largely due to its distinct structural and functional characteristics. researchgate.net The six-membered ring containing two nitrogen atoms at positions 1 and 4 provides a flexible yet conformationally defined structure. tandfonline.com This framework allows for the introduction of various substituents on both the nitrogen and, more recently, the carbon atoms, leading to a high degree of molecular diversity. nih.govmdpi.com

The strategic importance of the piperazine moiety lies in its ability to:

Modulate physicochemical properties: The basicity and water solubility of a molecule can be fine-tuned by incorporating a piperazine ring and by modifying its substituents. nih.govtandfonline.com

Provide sites for further functionalization: The nitrogen atoms of the piperazine ring are nucleophilic and can be readily alkylated, acylated, or arylated, allowing for the construction of large libraries of compounds for screening. researchgate.netnih.gov

The synthesis of complex molecules often involves the use of piperazine as a core structure. For instance, in the development of novel therapeutics, the piperazine scaffold is frequently employed to improve the pharmacokinetic properties of a lead compound. nih.govtandfonline.com The ability to create orthogonally protected 2-substituted chiral piperazines from readily available α-amino acids has further expanded the utility of this scaffold in asymmetric synthesis. rsc.org

Table 1: Key Attributes of the Piperazine Scaffold in Organic Synthesis

| Attribute | Description | Reference |

| Structural Rigidity and Flexibility | The chair conformation provides a degree of rigidity, while allowing for conformational flexibility. | tandfonline.com |

| Basicity | The nitrogen atoms impart basic properties, which can be modulated by substituents. | tandfonline.com |

| Hydrogen Bonding Capacity | The nitrogen atoms can act as hydrogen bond acceptors, influencing intermolecular interactions. | researchgate.net |

| Synthetic Accessibility | A wide variety of synthetic methods exist for the preparation and functionalization of piperazines. | mdpi.comrsc.org |

Applications in Heterocyclic Chemistry and Scaffold Diversification Using Piperazine Derivatives

Piperazine derivatives are crucial building blocks in heterocyclic chemistry, enabling the synthesis of a wide range of more complex heterocyclic systems. The reactivity of the piperazine nitrogens allows for their incorporation into fused ring systems and for the attachment of other heterocyclic moieties.

Recent advances in C-H functionalization of the piperazine ring have opened up new avenues for scaffold diversification. mdpi.comencyclopedia.pub Traditionally, modifications of the piperazine scaffold were largely limited to the nitrogen atoms. nih.gov However, methods such as photoredox catalysis and the use of tin amine protocol (SnAP) reagents now allow for the direct introduction of aryl, vinyl, and alkyl groups onto the carbon backbone of the piperazine ring. mdpi.comencyclopedia.pub This has significantly expanded the chemical space that can be explored around the piperazine core.

The diversification of piperazine scaffolds is critical in medicinal chemistry for optimizing the activity and properties of drug candidates. mdpi.com For example, the synthesis of enantiomerically pure 5-substituted piperazine-2-acetic acid esters provides a set of versatile intermediates that can be further functionalized at either nitrogen atom to produce complex, C-substituted piperazine compounds. nih.gov

Table 2: Examples of Scaffold Diversification from Piperazine Derivatives

| Reaction Type | Description | Resulting Structures | Reference |

| N-Arylation/N-Alkylation | Coupling of piperazines with aryl or alkyl halides. | N-substituted piperazines | rsc.orgmuseonaturalistico.it |

| C-H Arylation | Direct coupling of piperazines with aryl compounds. | C-aryl piperazines | mdpi.comencyclopedia.pub |

| C-H Vinylation | Direct coupling of piperazines with vinyl compounds. | C-vinyl piperazines | beilstein-journals.org |

| Cyclization Reactions | Incorporation of the piperazine ring into larger, fused heterocyclic systems. | Polycyclic piperazine derivatives | beilstein-journals.org |

Preparation of Functionalized Piperazine Intermediates for Downstream Synthesis

The synthesis of functionalized piperazine intermediates is a key step in the construction of more complex target molecules. A common strategy for preparing N-substituted piperazines, such as 1-(2-pentyl)piperazine, is the direct alkylation of piperazine with an appropriate alkyl halide. For example, the reaction of piperazine with 1-bromopentane (B41390) under basic conditions can yield 1-pentylpiperazine.

More sophisticated methods are employed to create piperazine intermediates with specific functionalities and stereochemistry. The synthesis of orthogonally protected chiral piperazines allows for selective deprotection and subsequent reaction at a specific nitrogen atom. rsc.org For instance, starting from α-amino acids, chiral 2-substituted piperazines can be obtained in a few steps, with the key transformation being an aza-Michael addition. rsc.org

The preparation of functionalized piperazine intermediates often involves the use of protecting groups to control reactivity. For example, N-Boc-piperazine can be used in condensation reactions, followed by deprotection under acidic conditions to yield the desired piperazine derivative. google.com

A general procedure for the synthesis of 1-substituted piperazines can involve dissolving anhydrous piperazine in a suitable solvent like tetrahydrofuran (B95107) and adding the desired alkyl or benzyl (B1604629) halide dropwise under reflux. chemicalbook.com Purification is typically achieved through extraction and column chromatography. chemicalbook.com

Table 3: Synthetic Methods for Functionalized Piperazine Intermediates

| Method | Starting Materials | Key Reagents/Conditions | Product Type | Reference |

| Direct Alkylation | Piperazine, Alkyl Halide | Base (e.g., K2CO3), Reflux | N-Alkylpiperazine | |

| Reductive Amination | Piperazine, Aldehyde/Ketone | Reducing agent (e.g., NaBH4) | N-Alkylpiperazine | |

| Buchwald-Hartwig Amination | Piperazine, Aryl Halide | Palladium catalyst, Ligand, Base | N-Arylpiperazine | acs.org |

| Aza-Michael Addition | Chiral Diamine, Michael Acceptor | Base | Chiral substituted piperazines | rsc.org |

Tandem Reactions and Cascade Processes Utilizing Piperazine Building Blocks

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, represent an efficient and atom-economical approach to synthesizing complex molecules. Piperazine building blocks can participate in such processes to rapidly generate molecular complexity.

One example is the use of piperazine in multicomponent reactions (MCRs), such as the Ugi reaction. researchgate.net In these reactions, piperazine can act as the amine component, leading to the formation of highly functionalized, peptide-like structures in a single step. researchgate.net

Palladium-catalyzed tandem processes involving C-N bond formation are also used to construct complex heterocycles from piperazine precursors. acs.org For example, an ortho-functionalized aniline (B41778) can be coupled with a piperazine derivative, followed by an intramolecular C-N coupling to afford a tricyclic aza-heterocycle in a one-pot process. acs.org

Furthermore, cascade reactions have been developed that utilize piperazine derivatives to construct polycyclic systems. nih.gov These reactions often involve a series of Michael additions and aldol (B89426) condensations, leading to the formation of multiple rings and stereocenters in a single transformation. nih.gov The development of such cascade processes is a significant area of research in organic synthesis, and piperazine-based building blocks are valuable tools in this endeavor.

Advanced Concepts in Ligand Design and Structure Activity Relationship Sar Methodologies for Piperazine Scaffolds

General Principles of Piperazine (B1678402) Scaffold Utilization in Ligand Design

The widespread use of the piperazine scaffold in drug discovery is attributable to a unique combination of its physicochemical and structural properties. nih.gov Its versatile nature allows for systematic modifications to fine-tune both pharmacokinetic and pharmacodynamic profiles. tandfonline.comnih.gov

Key principles underpinning its utility include:

Physicochemical Properties : The two nitrogen atoms in the piperazine ring can be protonated, which generally imparts good water solubility to the parent molecule. bohrium.comnih.gov This is a desirable feature for drug candidates. The basicity (pKa) of the piperazine nitrogens can be modulated by the nature of their substituents, allowing chemists to control the ionization state of the molecule at physiological pH. mdpi.com

Chemical Reactivity and Versatility : The secondary amine functional groups are readily derivatized, making the piperazine ring an excellent and versatile scaffold for chemical modification. nih.govnih.gov This allows for the easy introduction of various substituents at one or both nitrogen atoms (N1 and N4), enabling the exploration of a wide chemical space and the optimization of target binding. acs.org The piperazine moiety can also act as a linker to connect two distinct pharmacophores within a single molecule. tandfonline.com

Conformational Flexibility : The piperazine ring typically adopts a flexible chair conformation. nih.gov While this flexibility can be advantageous, allowing the molecule to adapt its shape to a binding site, it can also be a challenge. Therefore, a key aspect of ligand design involves understanding and constraining this flexibility. tandfonline.com

Improved Biological Properties : The incorporation of a piperazine ring has often been shown to improve a compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its oral bioavailability. bohrium.comnih.gov The polar surface area contributed by the nitrogen atoms can enhance interactions with biological targets. bohrium.com

These fundamental characteristics have established the piperazine heterocycle as a cornerstone in the design of new therapeutic agents across diverse areas, including oncology, neuroscience, and infectious diseases. researchgate.netnih.gov

Methodologies for Structure-Activity Relationship (SAR) Studies on Substituted Piperazines

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For piperazine derivatives, SAR methodologies focus on systematically modifying the scaffold to enhance potency, selectivity, and pharmacokinetic properties. nih.govbenthamdirect.com

Positional and Stereochemical Influence of Substituents on Molecular Recognition (Methodological Focus)

The three-dimensional arrangement of atoms is critical for molecular recognition. In piperazine-based ligands, the position and stereochemistry of substituents on the ring can have a profound impact on biological activity. researchgate.net Methodologically, this is investigated by synthesizing and testing series of isomers where only the substituent's location or its spatial orientation is varied.

Positional Isomerism : The influence of substituent placement is often studied by comparing ortho-, meta-, and para-substituted aryl groups attached to one of the piperazine nitrogens. For example, in a study of N-arylpiperazine derivatives, the position of an alkoxy substituent on the phenyl ring was found to be a key determinant of antimycobacterial activity. mdpi.com Derivatives with a substituent at the 3-position were often more active than their 2- or 4-positional isomers, highlighting that specific spatial arrangements are required for optimal interaction with the biological target. mdpi.com

Stereochemistry : The carbon atoms of the piperazine ring are tetrahedral, meaning that substitution on these carbons can create chiral centers. researchgate.net The lack of structural diversity involving C-atom substitution represents a significant, largely untapped opportunity to expand the 3D chemical space for improved molecular recognition. researchgate.net Efficient synthetic routes are being developed to control the substitution at different ring positions to facilitate these SAR studies. researchgate.net For instance, chiral amino acids have been used as starting materials to produce enantiomerically pure 2,6-disubstituted piperazines. researchgate.net By separating and testing individual stereoisomers (enantiomers and diastereomers), researchers can determine the optimal stereochemical configuration for target engagement. This is critical, as often only one stereoisomer is responsible for the desired biological effect.

A methodological approach to exploring this involves creating stereochemically diverse libraries. For example, a DNA-encoded chemical library based on a piperazine scaffold was designed where the DNA attachment point was varied, introducing positional diversity, and a wide range of building blocks were used to create a library of 77 million stereochemically distinct compounds for screening. researchgate.net

The following table illustrates how positional isomerism can affect biological activity, using data from a study on antimycobacterial compounds.

| Compound ID | R1 Substituent (Position) | R2 Substituent | MIC (µM) vs. M. kansasii |

| 5d | 3-OC2H5 | 3'-CF3 | 32.09 |

| 5b | 2-OC2H5 | 3'-CF3 | >1000 |

| 5f | 4-OC2H5 | 3'-CF3 | >1000 |

| 5j | 3-OC2H5 | 4'-F | 128.80 |

| 5h | 2-OC2H5 | 4'-F | 530.60 |

| 5l | 4-OC2H5 | 4'-F | >1000 |

| Data sourced from mdpi.com. MIC (Minimum Inhibitory Concentration) is a measure of antimicrobial activity; lower values indicate higher potency. |

Design of Rigid Analogues to Probe Conformational Preferences of Piperazine Scaffolds

The inherent flexibility of the piperazine ring means it can exist in multiple conformations, such as the chair and boat forms. nih.gov While only one of these conformations may be responsible for binding to a biological target (the "bioactive conformation"), the molecule expends energy adopting this specific shape. A common strategy to address this is the design of conformationally rigid analogues. By locking the piperazine scaffold into a more defined geometry, researchers can test which conformational preferences lead to higher activity. tandfonline.com

Methodologies for designing rigid analogues include:

Incorporation into Polycyclic Systems : The piperazine ring can be fused with other rings to create more complex, rigid polycyclic structures. tandfonline.com This reduces the number of possible conformations the core scaffold can adopt.